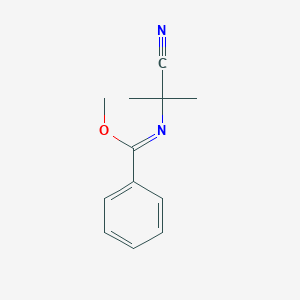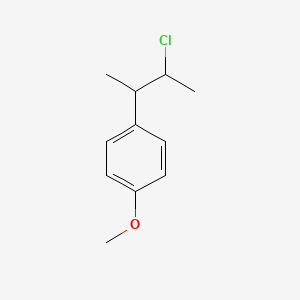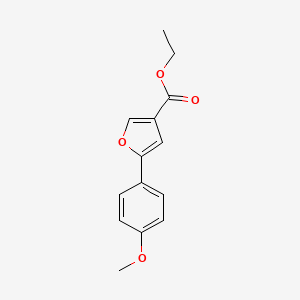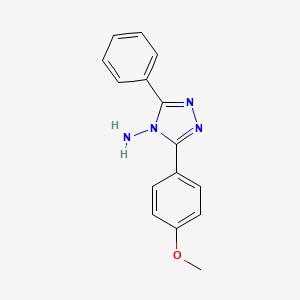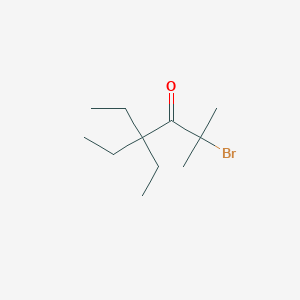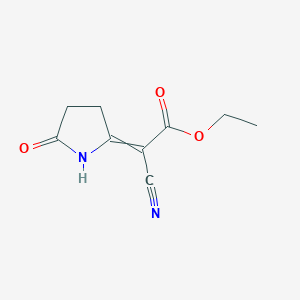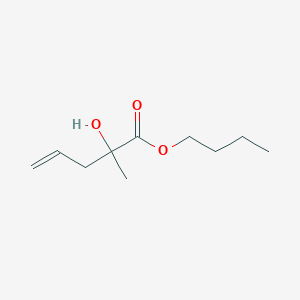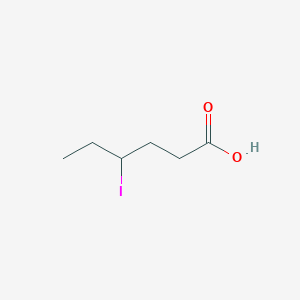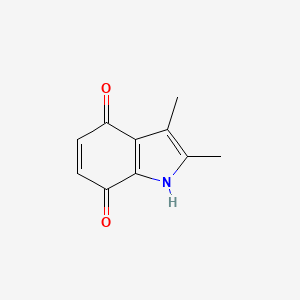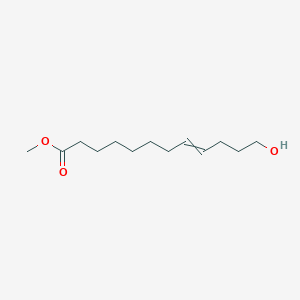
Methyl 12-hydroxydodec-8-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 12-hydroxydodec-8-enoate: is an organic compound with the molecular formula C13H24O3. It is a methyl ester derivative of 12-hydroxydodec-8-enoic acid. This compound is known for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Enolate Ions: One of the primary methods for synthesizing methyl 12-hydroxydodec-8-enoate involves the alkylation of enolate ions. This process typically uses an alkyl halide and an enolate ion formed from a suitable precursor.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation or Wittig reactions, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 12-hydroxydodec-8-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the double bond or the ester group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, respectively.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides, esters.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 12-hydroxydodec-8-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It may also serve as a model compound for studying lipid metabolism and related biochemical pathways.
Industry: Industrially, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its ability to undergo various chemical reactions makes it a valuable building block in the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism of action of methyl 12-hydroxydodec-8-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity. The double bond in its structure also plays a crucial role in its chemical behavior, enabling it to undergo addition reactions and form reactive intermediates.
Comparación Con Compuestos Similares
Methyl 12-hydroxyoctadecanoate: This compound is similar in structure but has a longer carbon chain, affecting its physical properties and reactivity.
Methyl 11-hydroxydodec-8-enoate: This isomer differs in the position of the hydroxyl group, leading to variations in its chemical behavior and applications.
Uniqueness: Methyl 12-hydroxydodec-8-enoate is unique due to its specific combination of functional groups and carbon chain length. This combination provides a balance between hydrophilic and hydrophobic properties, making it versatile in various chemical and industrial applications.
Propiedades
Número CAS |
62509-47-1 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
methyl 12-hydroxydodec-8-enoate |
InChI |
InChI=1S/C13H24O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h4,6,14H,2-3,5,7-12H2,1H3 |
Clave InChI |
UPJXAZQZNLKLLN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


